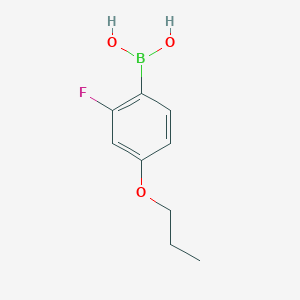

Ácido (2-fluoro-4-propoxi fenil)borónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Fluoro-4-propoxyphenyl)boronic acid is an organoboron compound with the molecular formula C9H12BFO3. It is a derivative of boronic acid, characterized by the presence of a fluorine atom and a propoxy group attached to a phenyl ring. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.

Aplicaciones Científicas De Investigación

(2-Fluoro-4-propoxyphenyl)boronic acid has diverse applications in scientific research, including:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Materials Science: Utilized in the development of advanced materials, such as polymers and sensors.

Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.

Analytical Chemistry: Employed in the development of sensors and assays for detecting various analytes.

Mecanismo De Acción

Target of Action

The primary target of the compound (2-Fluoro-4-propoxyphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, plays a crucial role in this process .

Mode of Action

The (2-Fluoro-4-propoxyphenyl)boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium . This process is a key step in the formation of new carbon-carbon bonds .

Biochemical Pathways

The biochemical pathway primarily affected by (2-Fluoro-4-propoxyphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that the compound is a relatively stable and readily prepared organoboron reagent . These properties likely contribute to its bioavailability in the context of chemical reactions.

Result of Action

The result of the action of (2-Fluoro-4-propoxyphenyl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of organic chemistry .

Action Environment

The action of (2-Fluoro-4-propoxyphenyl)boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . The success of this reaction, and thus the efficacy of the compound, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The stability of the compound also contributes to its efficacy under these conditions .

Análisis Bioquímico

Biochemical Properties

(2-Fluoro-4-propoxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters with diols. This compound interacts with enzymes, proteins, and other biomolecules that contain diol groups. For instance, it can bind to serine residues in proteins, forming stable complexes that can inhibit enzyme activity. The interaction with diols is crucial for its function as a biochemical tool in sensing and detection applications .

Cellular Effects

The effects of (2-Fluoro-4-propoxyphenyl)boronic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by binding to key proteins involved in these pathways. It can also affect gene expression by interacting with transcription factors or other regulatory proteins. Additionally, (2-Fluoro-4-propoxyphenyl)boronic acid can alter cellular metabolism by inhibiting enzymes that play a role in metabolic pathways .

Molecular Mechanism

At the molecular level, (2-Fluoro-4-propoxyphenyl)boronic acid exerts its effects through several mechanisms. It can form covalent bonds with diol-containing biomolecules, leading to enzyme inhibition or activation. This compound can also bind to specific proteins, altering their conformation and function. Changes in gene expression can occur due to the interaction of (2-Fluoro-4-propoxyphenyl)boronic acid with transcription factors or other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Fluoro-4-propoxyphenyl)boronic acid can change over time. The stability and degradation of this compound are important factors to consider. Over time, (2-Fluoro-4-propoxyphenyl)boronic acid may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of (2-Fluoro-4-propoxyphenyl)boronic acid vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enzyme inhibition or activation. At high doses, (2-Fluoro-4-propoxyphenyl)boronic acid can exhibit toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at certain dosage levels .

Metabolic Pathways

(2-Fluoro-4-propoxyphenyl)boronic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For example, this compound can inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in cellular energy production .

Transport and Distribution

Within cells and tissues, (2-Fluoro-4-propoxyphenyl)boronic acid is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cell membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of (2-Fluoro-4-propoxyphenyl)boronic acid is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of (2-Fluoro-4-propoxyphenyl)boronic acid within the cell can affect its interactions with biomolecules and its overall function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-propoxyphenyl)boronic acid typically involves the reaction of 2-fluoro-4-propoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include:

Temperature: Typically, the reaction is conducted at low temperatures (around -78°C) to control the reactivity of the Grignard reagent.

Solvent: Common solvents used include diethyl ether or tetrahydrofuran (THF).

Hydrolysis: The final step involves hydrolysis with aqueous acid to yield the boronic acid.

Industrial Production Methods

Industrial production of (2-Fluoro-4-propoxyphenyl)boronic acid may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, involving:

Continuous flow reactors: To ensure consistent reaction conditions and scalability.

Purification techniques: Such as recrystallization or chromatography to obtain high-purity product.

Análisis De Reacciones Químicas

Types of Reactions

(2-Fluoro-4-propoxyphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds.

Oxidation: Can be oxidized to form phenols or quinones.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Typically involves palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Biaryl Compounds: From Suzuki-Miyaura coupling.

Phenols: From oxidation reactions.

Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: Lacks the fluorine and propoxy substituents, making it less reactive in certain applications.

2-Fluorophenylboronic Acid: Contains a fluorine atom but lacks the propoxy group, affecting its solubility and reactivity.

4-Propoxyphenylboronic Acid: Contains a propoxy group but lacks the fluorine atom, influencing its electronic properties.

Uniqueness

(2-Fluoro-4-propoxyphenyl)boronic acid is unique due to the combined presence of both fluorine and propoxy groups, which enhance its reactivity and solubility. This makes it particularly useful in applications requiring specific electronic and steric properties.

Actividad Biológica

(2-Fluoro-4-propoxyphenyl)boronic acid, with the chemical formula C9H12BFO3 and CAS number 1107603-51-9, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is noted for its inhibitory effects on various biological pathways, making it a candidate for therapeutic applications.

The biological activity of (2-Fluoro-4-propoxyphenyl)boronic acid is primarily attributed to its role as an inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical enzyme involved in B-cell receptor signaling, which plays a significant role in the pathogenesis of several autoimmune diseases and cancers. Inhibition of BTK can lead to reduced proliferation and survival of B-cells, providing a therapeutic angle for conditions such as chronic lymphocytic leukemia (CLL) and other B-cell malignancies .

1. Inhibition of Tyrosine Kinases

Research indicates that boronic acids, including (2-Fluoro-4-propoxyphenyl)boronic acid, can effectively inhibit various tyrosine kinases. This inhibition can lead to anti-inflammatory effects and modulation of immune responses. In particular, studies have shown that compounds with similar structures exhibit significant activity against multiple tyrosine kinases relevant in cancer therapy .

2. Anti-inflammatory Properties

In vitro studies suggest that (2-Fluoro-4-propoxyphenyl)boronic acid may possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for treating inflammatory diseases .

3. Case Studies and Research Findings

Several studies have explored the pharmacological profiles of boronic acids:

- Study on BTK Inhibition : A study demonstrated that compounds structurally related to (2-Fluoro-4-propoxyphenyl)boronic acid showed potent inhibition of BTK, leading to decreased B-cell activation and proliferation in preclinical models .

- PDE4 Inhibition : Boron-based compounds have been investigated as phosphodiesterase 4 (PDE4) inhibitors. PDE4 plays a crucial role in inflammatory signaling pathways, and inhibitors have shown promise in treating atopic dermatitis and psoriasis by modulating immune responses .

Data Table: Biological Activities of Related Compounds

| Compound Name | Target Enzyme | IC50 Value | Biological Effect |

|---|---|---|---|

| (2-Fluoro-4-propoxyphenyl)boronic acid | BTK | Not specified | Inhibition of B-cell activation |

| Benzoxaborole derivatives | PDE4 | 5.2 nM | Anti-inflammatory effects |

| Other boron-based inhibitors | Various Tyrosine Kinases | Varies | Anticancer properties |

Propiedades

IUPAC Name |

(2-fluoro-4-propoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-2-5-14-7-3-4-8(10(12)13)9(11)6-7/h3-4,6,12-13H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMQLEDSDCTPRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCCC)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.